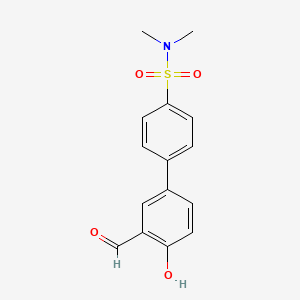
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% (4-DMSFP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of phenol and has been used in various biochemical and physiological experiments. 4-DMSFP is a white crystalline solid with a melting point of approximately 200°C and a molecular weight of approximately 226.34 g/mol. It is soluble in various organic solvents, such as ethanol, dimethyl sulfoxide, and dimethylformamide.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a research tool to study the biochemical and physiological effects of various compounds. It has also been used to study the mechanism of action of various compounds. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% has been used in laboratory experiments to study the structure and function of proteins.
Wirkmechanismus
The mechanism of action of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as an inhibitor of certain enzymes involved in the metabolism of drugs. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may act as a ligand for certain receptors, which may be involved in the regulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% are not well understood. However, it has been suggested that 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may have anti-inflammatory and analgesic effects. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% may be involved in the regulation of certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments include its low toxicity, its low cost, and its stability. Additionally, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% is soluble in various organic solvents, which makes it easy to handle and use in laboratory experiments. The main limitation of using 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Zukünftige Richtungen
For research on 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research should be conducted to determine the optimal conditions for its synthesis and to optimize its use in laboratory experiments. Finally, further research should be conducted to explore its potential as a therapeutic agent.
Synthesemethoden
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One method involves the reaction of 4-dimethylsulfamoylphenol with formaldehyde in the presence of a base catalyst. This reaction results in the formation of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product. Another method involves the reaction of 4-dimethylsulfamoylphenol with formic acid in the presence of a base catalyst. This reaction produces 4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol, 95% and a dimethylsulfoxide by-product.
Eigenschaften
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(2)21(19,20)14-6-3-11(4-7-14)12-5-8-15(18)13(9-12)10-17/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRGVPNLMDHYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

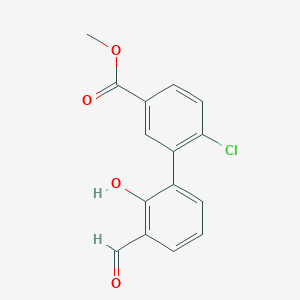
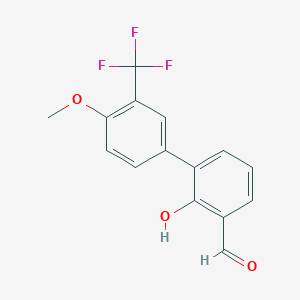
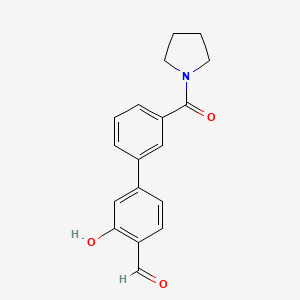
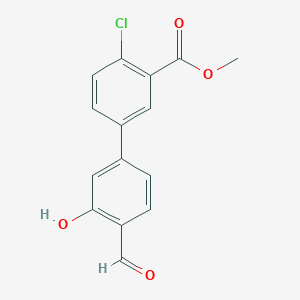

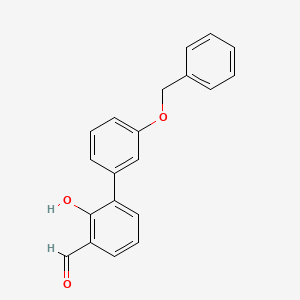
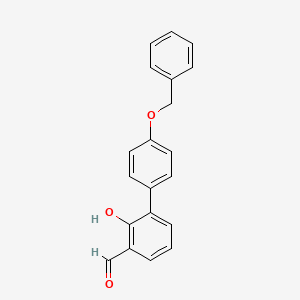

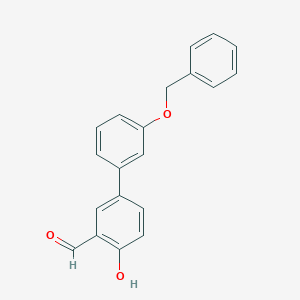
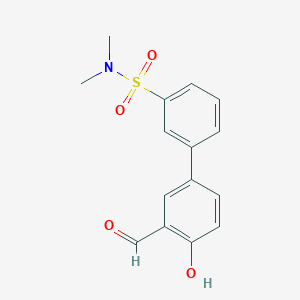


![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)
